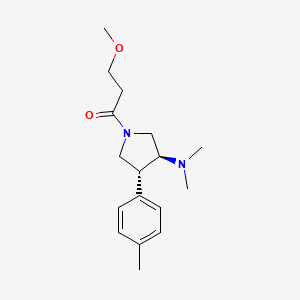

![molecular formula C14H19N3O2 B5663984 1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5663984.png)

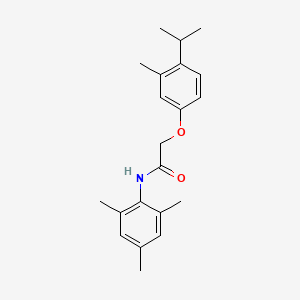

1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic compound. It is a derivative of pyrazolo[3,4-b]pyridine , which is a class of compounds known for their various biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[3,4-b]pyridine derivatives are typically synthesized using various strategies . These methods are systematized according to the method to assemble the pyrazolopyridine system .

科学的研究の応用

Antibacterial Activity

The compound has shown potential in antibacterial applications . Its structure is conducive to acting as an intermediate in the synthesis of molecules with antibacterial properties . This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Enzyme Inhibition

It has been identified as an inhibitor of certain enzymes, such as carbonic anhydrase . This enzyme plays a role in various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Cancer Research

Derivatives of this compound have been explored for their cytotoxic activities against various cancer cell lines. They have shown promise in inhibiting cell proliferation, which is a key step in cancer treatment strategies .

Computational Chemistry

The compound is used in computational chemistry for the design of new therapeutics. It serves as a model for simulating biological interactions and predicting the efficacy of new drugs .

Green Chemistry

In the field of green chemistry , this compound is of interest due to its potential to be synthesized through environmentally friendly methods. It can be used to develop sustainable practices in chemical synthesis .

Material Science

Lastly, in material science , the compound’s derivatives could be used to create new materials with specific properties, such as conductivity or luminescence, which have applications in electronics and photonics .

作用機序

Mode of Action

It has been suggested that its mechanism of action involves covalent modification of rgs4, a regulator of g-protein signaling . This modification likely causes steric hindrance with the all-helical domain of the Galpha substrate .

Biochemical Pathways

Given its suggested interaction with rgs4, it may influence g protein-coupled receptor (gpcr) signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential interaction with RGS4, it may influence cellular processes regulated by GPCRs. More research is needed to confirm this and to understand the full range of its effects .

特性

IUPAC Name |

1-cycloheptyl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-8-11(18)15-13-12(9)14(19)16-17(13)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJCELSLFBZRFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)NN2C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5663901.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)

![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)

![1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)

![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)

![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5663973.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5663974.png)

![(1S)-N,3-dimethyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1-butanamine hydrochloride](/img/structure/B5663991.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5663996.png)